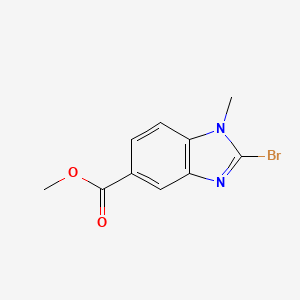
methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate, AldrichCPR is a chemical compound with the empirical formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . This compound belongs to the class of benzoimidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzoimidazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-methyl-1H-imidazole: Similar structure but lacks the benzo ring, leading to distinct chemical and biological properties.
5-Bromo-1H-benzo[d]imidazole: Similar but lacks the methyl and carboxylate groups, affecting its overall reactivity and applications.
Uniqueness
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-bromo-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3 |
InChI Key |
ZBTAAEPRTBQKSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















